molecular formula C29H42NO11P B12285146 L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-

L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-

Cat. No.: B12285146
M. Wt: 611.6 g/mol
InChI Key: MEKOZVBEQBWEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fosinoprilat Acyl-Beta-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Fosinoprilat Acyl-Beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

Fosinoprilat Acyl-Beta-D-Glucuronide exerts its effects by binding to specific molecular targets. The compound is a derivative of fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronide conjugate may also undergo further metabolism and excretion .

Comparison with Similar Compounds

Fosinoprilat Acyl-Beta-D-Glucuronide can be compared with other similar compounds such as:

Properties

Molecular Formula

C29H42NO11P

Molecular Weight

611.6 g/mol

IUPAC Name

6-[4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H42NO11P/c31-22(17-42(38,39)14-8-7-11-18-9-3-1-4-10-18)30-16-20(19-12-5-2-6-13-19)15-21(30)28(37)41-29-25(34)23(32)24(33)26(40-29)27(35)36/h1,3-4,9-10,19-21,23-26,29,32-34H,2,5-8,11-17H2,(H,35,36)(H,38,39)

InChI Key

MEKOZVBEQBWEGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.